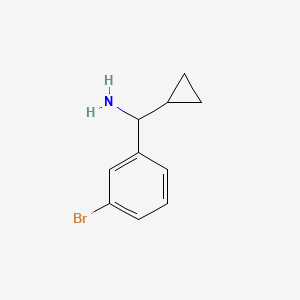

(3-Bromophenyl)(cyclopropyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

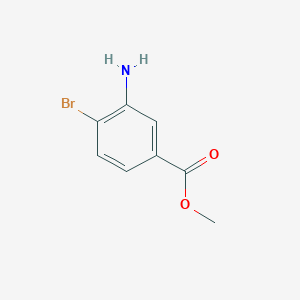

“(3-Bromophenyl)(cyclopropyl)methanamine” is a chemical compound with the CAS Number: 536694-26-5 . It has a molecular weight of 226.12 . The IUPAC name for this compound is (3-bromophenyl) (cyclopropyl)methanamine .

Molecular Structure Analysis

The InChI code for “(3-Bromophenyl)(cyclopropyl)methanamine” is 1S/C10H12BrN/c11-9-3-1-2-8 (6-9)10 (12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 .Physical And Chemical Properties Analysis

“(3-Bromophenyl)(cyclopropyl)methanamine” is a solid . Its empirical formula is C10H12BrN .Scientific Research Applications

- (3-Bromophenyl)(cyclopropyl)methanamine is employed in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines. These phthalocyanines are fascinating organic compounds with applications in materials science, catalysis, and optoelectronics. By incorporating this compound into their structures, researchers can explore novel properties and tailor their behavior for specific applications .

- Another intriguing application involves the combination of (3-Bromophenyl)(cyclopropyl)methanamine with fullerene molecules. Fullerenes are unique carbon-based structures with spherical shapes, often resembling soccer balls. When linked to phthalocyanines, they form dyads (two-component systems). These dyads exhibit interesting electronic properties and have potential applications in organic solar cells, photodetectors, and molecular electronics .

- Researchers can exploit this reactivity for various synthetic transformations, such as nucleophilic substitution reactions (SN1 pathway). Understanding these reactions helps chemists design efficient synthetic routes for related compounds .

- (3-Bromophenyl)(cyclopropyl)methanamine can serve as a boron reagent in SM cross-coupling reactions. By combining it with appropriate aryl or vinyl halides, researchers can create complex organic molecules with diverse applications in pharmaceuticals, materials science, and agrochemicals .

Phthalocyanine Synthesis and Characterization

Phthalocyanine-Fullerene Dyads

Benzylic Position Reactions

Suzuki–Miyaura Cross-Coupling

Safety and Hazards

properties

IUPAC Name |

(3-bromophenyl)-cyclopropylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10H,4-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGOWJNHCOOGOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CC=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398500 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(cyclopropyl)methanamine | |

CAS RN |

536694-26-5 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1308285.png)